N-(Ethanesulfonyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16217144

Molecular Formula: C8H16N2O3S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O3S |

|---|---|

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | N-ethylsulfonylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) |

| Standard InChI Key | GUMWGJNTGBGPJH-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)NC(=O)C1CCCNC1 |

Introduction

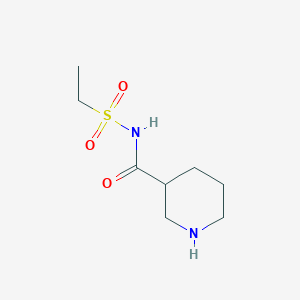

Chemical Identity and Structural Features

N-(Ethanesulfonyl)piperidine-3-carboxamide belongs to the class of piperidine derivatives, which are prevalent in pharmaceuticals due to their versatile pharmacological profiles. The compound’s molecular formula is C₈H₁₆N₂O₃S, with a molecular weight of 220.29 g/mol. Its IUPAC name, (3S)-N-ethylsulfonylpiperidine-3-carboxamide, highlights the (S)-configuration at the 3-position of the piperidine ring, a critical feature for its stereoselective interactions.

Key structural elements include:

-

A piperidine ring with a carboxamide group at the 3-position.

-

An ethanesulfonyl group (-SO₂C₂H₅) attached to the nitrogen of the carboxamide moiety.

The stereochemistry at C3 ensures optimal binding to enzymatic pockets, as demonstrated in molecular docking studies of analogous compounds .

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis of N-(Ethanesulfonyl)piperidine-3-carboxamide involves multi-step reactions starting from piperidine-3-carboxylic acid precursors . A representative route includes:

-

Sulfonylation: Reaction of piperidine-3-carboxylic acid with ethanesulfonyl chloride in the presence of a base (e.g., NaOH) to form the intermediate ethanesulfonamide .

-

Amidation: Coupling the sulfonylated intermediate with an amine or ammonium source to introduce the carboxamide group .

Reaction conditions (e.g., solvent, temperature, catalysts) significantly influence yield and purity. For example, tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are commonly used solvents, while EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) serve as coupling agents .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | NaOH, THF, 0–25°C | 58–75 | |

| Amidation | EDCI/DMAP, CH₂Cl₂, rt | 65–80 |

Chemical Modifications

The compound’s reactivity enables derivatization at multiple sites:

-

Piperidine Ring: Alkylation or acylation at the nitrogen or carbon positions.

-

Ethanesulfonyl Group: Nucleophilic substitution or oxidation reactions.

-

Carboxamide: Hydrolysis to carboxylic acid or conversion to nitriles .

These modifications are pivotal for optimizing pharmacokinetic properties, such as solubility and metabolic stability .

Physicochemical Properties

N-(Ethanesulfonyl)piperidine-3-carboxamide exhibits properties critical for drug-likeness:

-

Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the sulfonamide and carboxamide groups.

-

Lipophilicity: LogP ≈ 1.2 (predicted), indicating balanced hydrophobicity for membrane permeability.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 220.29 g/mol | |

| LogP (Predicted) | 1.2 | |

| Solubility (DMSO) | 25 mg/mL | |

| Melting Point | 158–162°C |

| Compound | Target | IC₅₀/EC₅₀ | Model | Reference |

|---|---|---|---|---|

| F-12 | Cathepsin K | 13.52 µM | In vitro | |

| sEH Inhibitor 52 | sEH | 0.8 nM | Murine |

Future Directions and Challenges

-

Structural Optimization: Introducing electron-withdrawing groups on the piperidine ring may enhance Cat K affinity .

-

Formulation Development: Addressing solubility limitations through prodrug strategies or nanoformulations.

-

Target Validation: Expanding in vivo studies to confirm efficacy in osteoporosis and chronic pain models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume